molecular formula C18H21F3N4O6 B6318693 H-Cit-AMC trifluoroacetate CAS No. 201851-46-9

H-Cit-AMC trifluoroacetate

Cat. No. B6318693
CAS RN: 201851-46-9
M. Wt: 446.4 g/mol
InChI Key: SMVDPONOBWXIKK-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“H-Cit-AMC trifluoroacetate” is a chemical compound with the molecular formula C18H21F3N4O6 . It is used in proteomics research . The compound is cleaved by the cysteine proteases aleurain, a protease from barley related to cathepsin H, and bleomycin hydrolase .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 21 hydrogen atoms, 3 fluorine atoms, 4 nitrogen atoms, and 6 oxygen atoms . The molecular weight of the compound is 332.35 g/mol .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 332.35 g/mol . Other physical and chemical properties like Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity are also available .

Scientific Research Applications

H-Cit-AMC-TFA has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of peptides and proteins, as a reagent for the preparation of fluorogenic substrates, and as a ligand for the purification of proteins. It has also been used in enzyme-linked immunosorbent assays (ELISAs) and as a reagent in the preparation of fluorescent dyes.

Mechanism of Action

Target of Action

The primary targets of H-Cit-AMC trifluoroacetate are the cysteine proteases aleurain, a protease from barley related to cathepsin H, and bleomycin hydrolase . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of cellular functions.

Mode of Action

This compound interacts with its targets by being cleaved by these cysteine proteases . This cleavage likely alters the activity of these enzymes, leading to changes in the biochemical pathways they are involved in.

Advantages and Limitations for Lab Experiments

The main advantage of using H-Cit-AMC-TFA in laboratory experiments is its stability in a wide range of pH values. This makes it an ideal reagent for the synthesis of peptides and proteins. Additionally, H-Cit-AMC-TFA is relatively inexpensive and easy to synthesize.
The main limitation of H-Cit-AMC-TFA is its solubility in water. This can make it difficult to use in certain applications such as ELISAs. Additionally, H-Cit-AMC-TFA is not as efficient as some other reagents in certain applications such as the purification of proteins.

Future Directions

The potential future applications of H-Cit-AMC-TFA include its use in drug delivery systems, as a reagent for the synthesis of peptide and protein libraries, and as a reagent for the preparation of fluorescent dyes. Additionally, H-Cit-AMC-TFA could be used in the development of new fluorescent probes for the detection of proteins and other biomolecules. Furthermore, H-Cit-AMC-TFA could be used in the development of new enzyme inhibitors and activators. Finally, H-Cit-AMC-TFA could be used in the preparation of new materials for biomedical applications.

Synthesis Methods

H-Cit-AMC-TFA is synthesized via a two-step process. The first step involves the formation of the citrate ester by reacting citric acid with an amine in the presence of an acid catalyst. The second step involves the trifluoromethylation of the citrate ester using trifluoroacetic anhydride in the presence of a base catalyst. The overall synthesis is shown below.

Safety and Hazards

The safety data sheet for “H-Cit-AMC trifluoroacetate” indicates that it is intended for research and development use only, not for medicinal or household use . More specific safety and hazard information may be available from the supplier or manufacturer.

properties

IUPAC Name

(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4.C2HF3O2/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;3-2(4,5)1(6)7/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);(H,6,7)/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVDPONOBWXIKK-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.